4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid
Overview
Description
4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of a chloro-substituted phenol group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with a suitable reagent to introduce the butanoic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxyacetophenone: Shares the chloro-substituted phenol group but lacks the butanoic acid moiety.
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Contains a similar phenol group but with a different structural framework.
Uniqueness
4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-(5-chloro-2-hydroxyphenyl)-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c11-6-1-2-8(12)7(5-6)9(13)3-4-10(14)15/h1-2,5,12H,3-4H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSVOTYKOZVOIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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